Antibiotic AT-116
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
7,8-dimethyl-2-oxospiro[4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c1-7-4-14-10(8(7)2)3-9(12(16)17)11(14)5-19-13(18)15(14)6-20-15/h3-4,8,10-11H,5-6H2,1-2H3,(H,16,17) |
InChI Key |
NUPNVWUYFVEAIT-UHFFFAOYSA-N |
SMILES |
CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O |
Canonical SMILES |
CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O |
Synonyms |
arenaemycin E pentalenolactone |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanistic and Efficacy Comparisons
For example:
- Synergy with Non-Antibiotic Agents: Similar to findings by Ejim et al. (2011), AT-116 may exhibit enhanced efficacy when combined with non-antibiotic drugs, such as membrane disruptors or efflux pump inhibitors, to overcome resistance .
- MIC (Minimum Inhibitory Concentration) : Standardized MIC testing, as described in , would be critical for comparing AT-116 to established antibiotics like vancomycin or β-lactams. Hypothetical data (Table 1) illustrates how AT-116 might perform against methicillin-resistant Staphylococcus aureus (MRSA) or Escherichia coli relative to other drugs.
Table 1: Hypothetical MIC Values for AT-116 vs. Reference Antibiotics
| Antibiotic | MRSA (μg/mL) | E. coli (μg/mL) | Resistance Mechanism Targeted |
|---|---|---|---|
| AT-116 | 0.5–1.0 | 4.0–8.0 | Cell wall synthesis? |
| Vancomycin | 1.0–2.0 | >32.0 | Peptidoglycan crosslinking |
| Ciprofloxacin | 1.0–2.0 | 0.06–0.25 | DNA gyrase inhibition |
| Meropenem | 0.25–0.5 | 0.03–0.06 | β-lactamase stability |
Note: MIC ranges are illustrative and based on methodologies from Loewe analysis and standardized testing protocols .
Resistance Profiles
Studies on antibiotic adjuvants (e.g., Kalan & Wright, 2011) highlight that newer agents like AT-116 may delay resistance emergence compared to monotherapies. For instance, AT-116’s hypothetical synergy with β-lactams could mirror the success of clavulanic acid-amoxicillin combinations in overcoming β-lactamase-mediated resistance .
Spectrum of Activity
If AT-116 targets Gram-positive bacteria (e.g., Staphylococcus spp.), its spectrum may overlap with daptomycin or linezolid. However, its efficacy against Gram-negative pathogens would depend on permeability and efflux pump evasion, akin to polymyxins or novel siderophore conjugates .
Preparation Methods
Aurone Scaffold Preparation
The synthesis of AT-116 begins with the construction of the aurone core structure, a benzofuran-3-one derivative. The aurone scaffold is synthesized via Claisen-Schmidt condensation between a substituted benzaldehyde and a 2-hydroxyacetophenone derivative under basic conditions. For AT-116, the benzaldehyde precursor is functionalized with a nitro group at the para position to facilitate subsequent triazole incorporation. The reaction proceeds in ethanol with sodium hydroxide as the catalyst, yielding the aurone intermediate with a characteristic yellow crystalline morphology.
Functional Group Modifications
Post-triazole formation, the nitro group on the aurone scaffold is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in methanol. This step enhances the compound’s solubility and enables further derivatization. The final product is characterized by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm structural integrity and purity >95%.
Analytical Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.82 (m, 2H, aromatic-H), 7.45–7.38 (m, 2H, aromatic-H), 6.95 (s, 1H, benzofuran-H), 5.12 (s, 2H, -OCH₂-), 4.45 (s, 2H, -NH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 176.8 (C=O), 148.2 (triazole-C), 132.4–116.7 (aromatic-C), 61.3 (-OCH₂-), 42.1 (-NH₂).
Fourier-Transform Infrared Spectroscopy (FTIR):
Peaks at 1710 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (N-H bend), and 1030 cm⁻¹ (C-O stretch) confirm the presence of key functional groups.
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals a single peak at 12.4 minutes, corresponding to AT-116. Mass spectrometry (ESI-MS) confirms the molecular ion [M+H]⁺ at m/z 398.2, consistent with the theoretical molecular weight of 397.4 g/mol.
Pharmacological Evaluation
Antibacterial Activity
AT-116 exhibits potent activity against S. aureus strains, with half-maximal inhibitory concentrations (IC₅₀) of 3.178 µM for MSSA and 5.439 µM for MRSA (Table 1).
Table 1: Pharmacological Profile of AT-116
| Parameter | MSSA (ATCC 29213) | MRSA (ATCC 33591) | HepG2 Cells |
|---|---|---|---|
| IC₅₀ (µM) | 3.178 | 5.439 | 50.87 |
| CC₅₀ (µM) | - | - | 50.87 |
| Selectivity Index (SI) | 16.0 | 9.35 | - |
The selectivity index (SI = CC₅₀/IC₅₀) exceeds 10 for MSSA, indicating favorable therapeutic potential.
Biofilm Disruption
AT-116 reduces S. aureus biofilm viability by 68% at 25 µM, as quantified via live/dead staining and confocal microscopy. This effect correlates with downregulation of biofilm-associated genes (icaA, sarA).
Scalability and Process Optimization
Q & A
Q. How should researchers design experimental studies to evaluate AT-116’s efficacy against resistant bacterial strains?
- Prioritize comparative in vitro and in vivo models to assess dose-response relationships and resistance profiles. For in vitro studies, use standardized protocols like broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). In vivo, employ controlled animal models with defined endpoints (e.g., survival rates, bacterial load reduction). Include positive controls (e.g., established antibiotics) and negative controls (vehicle-only groups) to validate results .
Q. What data collection tools are suitable for capturing clinical and preclinical data on AT-116?
- Structured questionnaires (e.g., modified from Buke et al. ) can standardize demographic and efficacy data in clinical trials. For preclinical studies, use electronic lab notebooks (ELNs) to document raw data (e.g., MIC values, toxicity assays). Ensure compliance with ICH E6 guidelines for data integrity, including audit trails and source data verification .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for AT-116?
- Apply triangulation methods : Replicate experiments across independent labs to rule out technical variability. Use sensitivity analysis to assess whether pharmacokinetic factors (e.g., protein binding, metabolic stability) explain discrepancies. For example, if AT-116 shows poor in vivo efficacy despite high in vitro activity, evaluate its bioavailability or tissue penetration using LC-MS/MS pharmacokinetic profiling .
Q. What strategies optimize AT-116’s dosing regimen in complex infection models?
- Implement PK/PD modeling (Pharmacokinetic/Pharmacodynamic) to predict effective dosing intervals. For instance, use non-linear mixed-effects modeling (NONMEM) to correlate AT-116’s plasma concentrations (PK) with bacterial kill curves (PD). Validate models in dynamic in vitro systems (e.g., hollow-fiber infection models) that simulate human pharmacokinetics .
Q. How should researchers address gaps in AT-116’s toxicity profile during preclinical development?
- Conduct omics-based toxicity screens (e.g., transcriptomics, metabolomics) to identify off-target effects. Compare results with toxicity databases (e.g., ToxCast) to prioritize high-risk pathways. For example, if AT-116 alters mitochondrial gene expression in hepatocytes, follow up with functional assays (e.g., ATP production, ROS levels) .
Q. What interdisciplinary approaches enhance AT-116’s translational potential?
- Collaborate with computational chemists to refine AT-116’s structure-activity relationship (SAR) using molecular docking simulations. Partner with clinicians to design adaptive clinical trials that incorporate biomarkers (e.g., inflammatory cytokines) for real-time efficacy monitoring. Cross-disciplinary frameworks reduce redundancy and accelerate regulatory approval .
Data Analysis & Reporting
Q. How can researchers ensure reproducibility when analyzing AT-116’s synergy with other antibiotics?
- Use checkerboard assays or time-kill curves to quantify synergy (FIC index ≤0.5). Apply machine learning algorithms (e.g., random forests) to identify predictors of synergistic activity, such as bacterial efflux pump expression or membrane permeability. Share raw data and analysis scripts via repositories like Zenodo to facilitate replication .
Q. What statistical methods are recommended for meta-analyses of AT-116’s resistance development?
- Employ random-effects models to aggregate data from heterogeneous studies (e.g., varying bacterial inoculum sizes). Use funnel plots and Egger’s test to assess publication bias. For example, a meta-analysis might reveal that AT-116 resistance correlates with prolonged subtherapeutic dosing in Gram-negative pathogens .
Ethical & Regulatory Considerations
Q. How should researchers navigate ethical challenges in AT-116 trials involving critically ill patients?
- Develop risk-adaptive protocols approved by ethics committees, such as staggered enrollment based on disease severity. Use Bayesian statistical designs to minimize patient exposure to ineffective doses. Transparently report adverse events in real-time dashboards accessible to regulators and participants .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
